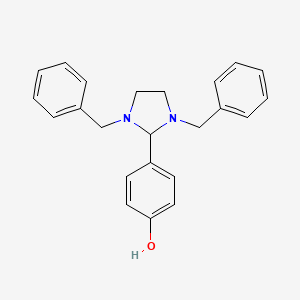![molecular formula C24H18Cl2N2O5 B11689773 ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11689773.png)
ethyl 2-chloro-5-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate: is a complex organic compound that belongs to the class of benzoates It is characterized by its unique structure, which includes a pyrazolidinone ring, a furan ring, and a benzoate ester
Preparation Methods
The synthesis of ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolidinone intermediate, followed by the introduction of the furan ring and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolidinone ring and the furan ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate: This compound shares a similar structure but may have different substituents or functional groups.
Ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate: Another similar compound with variations in the pyrazolidinone or furan rings. The uniqueness of ethyl 2-chloro-5-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18Cl2N2O5 |
|---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
ethyl 2-chloro-5-[5-[(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H18Cl2N2O5/c1-3-32-24(31)17-10-14(5-8-19(17)25)21-9-7-16(33-21)12-18-22(29)27-28(23(18)30)15-6-4-13(2)20(26)11-15/h4-12H,3H2,1-2H3,(H,27,29)/b18-12- |
InChI Key |
ZIWXDVFMWHMRDT-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)C)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B11689700.png)
![{4-[(Z)-(2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11689701.png)
![(2E)-N-(2-methoxy-4-nitrophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11689703.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11689715.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11689720.png)
![2-bromo-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11689727.png)



![(4Z)-1-(4-bromophenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11689747.png)
![Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11689748.png)
![(5Z)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689760.png)

